Hydroxy Itraconazole-d8
CAS No.: 1217516-26-1
Cat. No.: VC0196627
Molecular Formula: C35H38Cl2N8O5
Molecular Weight: 729.7 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1217516-26-1 |
---|---|
Molecular Formula | C35H38Cl2N8O5 |
Molecular Weight | 729.7 g/mol |
IUPAC Name | 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/i1D3,2D3,24D,25D |
Standard InChI Key | ISJVOEOJQLKSJU-QIKAZICUSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES | CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES | CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Fundamental Characteristics of Hydroxy Itraconazole-d8
Hydroxy Itraconazole-d8 is the deuterium-labeled version of Hydroxy Itraconazole, which itself is a primary active metabolite of the antifungal drug Itraconazole. The compound features eight deuterium atoms strategically incorporated into its structure, replacing specific hydrogen atoms in the parent molecule. This substitution creates minimal structural changes while providing distinct mass spectrometric properties that make it invaluable as an internal standard in analytical chemistry. The deuteration occurs specifically at the hydroxy-1-methylpropyl side chain, resulting in a compound that retains the pharmacological characteristics of Hydroxy Itraconazole but can be distinguished from it in analytical procedures .
Chemical Properties and Structural Composition
Molecular Formula and Mass
Hydroxy Itraconazole-d8 has a molecular formula of C35H30D8Cl2N8O5, which directly indicates the presence of eight deuterium atoms that differentiate it from the non-deuterated Hydroxy Itraconazole . Its molecular weight is precisely 729.68 g/mol, reflecting the slightly increased mass compared to the non-deuterated compound due to the neutron present in each deuterium atom . It should be noted that some discrepancies exist in published literature, as some sources incorrectly list the formula as C35H38Cl2N8O5, which fails to account for the deuterium labeling that defines this compound .
Structural Features
The compound maintains the core structure of Itraconazole with specific modifications. Its structure includes:
-
A triazole antifungal core framework
-
A 2,4-dichlorophenyl group
-
A dioxolane ring system
-
A piperazine linker connecting two phenyl rings
-
Eight deuterium atoms specifically positioned in the hydroxy-1-methylpropyl side chain
The canonical SMILES notation for Hydroxy Itraconazole-d8 is O=C1N(C(C([2H])([2H])[2H])([2H])C(O)([2H])C([2H])([2H])[2H])N=CN1C2=CC=C(N3CCN(C4=CC=C(OCC5OC(CN6N=CN=C6)(C7=CC=C(Cl)C=C7Cl)OC5)C=C4)CC3)C=C2, which precisely defines its atomic connectivity and spatial arrangement .
Physical Properties
The compound exists as a white powder at room temperature and standard pressure . It demonstrates specific solubility characteristics that influence its handling and application in laboratory settings. Hydroxy Itraconazole-d8 is readily soluble in dimethyl sulfoxide (DMSO), making this solvent the preferred choice for preparing stock solutions for analytical and research applications .
Table 1: Physical and Chemical Properties of Hydroxy Itraconazole-d8
Property | Value | Source |
---|---|---|
Molecular Formula | C35H30D8Cl2N8O5 | |
Molecular Weight | 729.68 g/mol | |
Physical Form | Powder | |
Color | White | |
Solubility | Soluble in DMSO | |
CAS Number | 1217516-26-1 | |
Purity (HPLC) | ≥98.0% |
Analytical Applications
Role as an Internal Standard
Hydroxy Itraconazole-d8 serves a critical function as an internal standard in bioanalytical methods, particularly for the quantification of Itraconazole and its metabolites in biological matrices. The incorporation of eight deuterium atoms provides distinct mass spectrometric properties without significantly altering its chemical behavior or chromatographic retention characteristics. This makes it ideal for compensating for variations in sample preparation, injection volume, and instrumental response during analytical procedures .
In validated liquid chromatography-tandem mass spectrometric methods, Hydroxy Itraconazole-d8 is employed alongside Itraconazole-d9 as paired internal standards for their respective analytes. This approach enables highly accurate and precise quantification of both Itraconazole and Hydroxy Itraconazole in human plasma and other biological samples .
Mass Spectrometric Detection Parameters
The mass spectrometric detection of Hydroxy Itraconazole-d8 involves specific precursor-to-product ion transitions that distinguish it from the non-deuterated compound. The transition of m/z 729.4→416.5 is utilized for detection and quantification of Hydroxy Itraconazole-d8, which differs from the m/z 716.5→402.6 transition used for non-deuterated Hydroxy Itraconazole . This mass difference allows for simultaneous monitoring of both compounds in biological samples without interference.
Research has established that the extraction procedure for Hydroxy Itraconazole-d8 from human plasma using solid-phase extraction with hydrophilic-lipophilic balance cartridges yields a recovery of approximately 50.16% . This recovery value remains consistent across different quality control concentrations, with acceptable precision as indicated by a coefficient of variation below analytical method validation guidelines.
Desired Concentration | Volume of Solvent Required per Amount of Compound |
---|---|
1 mg | |
1 mM | 1.3705 mL |
5 mM | 0.2741 mL |
10 mM | 0.137 mL |
These values are calculated based on the molecular weight of 729.68 g/mol and are typically performed using DMSO as the solvent of choice .
Stability Characteristics
Extensive stability studies have been conducted on Hydroxy Itraconazole-d8 to ensure its reliability in analytical applications. Freeze-thaw stability testing has demonstrated that the compound remains stable through multiple freeze-thaw cycles, making it suitable for routine laboratory procedures that may involve sample storage and subsequent analysis .
Short-term stability evaluations at room temperature have shown that Hydroxy Itraconazole-d8 maintains approximately 110.2% of its initial concentration after 17 hours, indicating excellent stability under typical laboratory conditions . Additionally, when prepared in mixture with Hydroxy Itraconazole, the area ratio stability was approximately 99.1% after 17 hours at room temperature, confirming its suitability as an internal standard in analytical methods .
Long-term stability assessments have further validated the compound's durability under various storage conditions, supporting its application in extended research projects and bioanalytical method validation studies .
Research Applications and Significance
Hydroxy Itraconazole-d8 plays a pivotal role in pharmacokinetic studies of Itraconazole and its metabolites. As an internal standard, it enables the development and validation of bioanalytical methods that achieve high sensitivity, with detection limits in the sub-nanogram per milliliter range. Specifically, validated methods using this compound as an internal standard have demonstrated linearity over the range of 0.946 to 224.908 ng/ml for Hydroxy Itraconazole quantification in human plasma .
The compound has been successfully employed in clinical studies evaluating the bioequivalence of different Itraconazole formulations. In one documented study, a validated analytical method incorporating Hydroxy Itraconazole-d8 was used to conduct pharmacokinetic assessments in 14 healthy male Indian volunteers, demonstrating the compound's practical utility in clinical research settings .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume